4-Amino-2-chloro-6-morpholinopyridine
Overview
Description
4-Amino-2-chloro-6-morpholinopyridine is a chemical compound characterized by its unique structure, which includes an amino group, a chlorine atom, and a morpholine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-morpholinopyridine typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the morpholine and amino groups. One common method involves the reaction of 2,6-dichloropyridine with morpholine under controlled conditions to form the morpholinopyridine intermediate, which is then further aminated to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-6-morpholinopyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Scientific Research Applications
4-Amino-2-chloro-6-morpholinopyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
4-Amino-2-chloro-6-morpholinopyridine is similar to other pyridine derivatives, such as 2-Amino-6-chloro-4-morpholinopyridine and 2-Amino-4-chloro-6-methylpyrimidine. its unique combination of functional groups and structural features sets it apart, making it particularly useful in specific applications.
Comparison with Similar Compounds
2-Amino-6-chloro-4-morpholinopyridine
2-Amino-4-chloro-6-methylpyrimidine
4-Amino-2,6-dichloropyridine
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPHZNMJNGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.